molecular formula C14H18O3 B2761902 (3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol CAS No. 2413365-30-5

(3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol

Cat. No.: B2761902
CAS No.: 2413365-30-5
M. Wt: 234.295
InChI Key: KPTNSYNGLAWOHT-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol is a chiral tetrahydrofuran derivative intended for research and development purposes. This compound features a stereochemically defined tetrahydrofuran-3-ol core, a structure recognized as a valuable intermediate in pharmaceutical synthesis . The (5,6,7,8-tetrahydronaphthalen-2-yl)oxy moiety, a tetralin group, is a common pharmacophore found in molecules that interact with various biological targets, suggesting potential applications in the development of receptor ligands. Tetrahydrofuran scaffolds, such as 3-hydroxytetrahydrofuran, are frequently employed as intermediates in the synthesis of active pharmaceutical ingredients (APIs) for treatments such as antiretroviral drugs . Researchers may explore this compound as a key chiral building block for constructing more complex molecules, particularly for investigating structure-activity relationships in medicinal chemistry programs. The stereochemistry at the 3 and 4 positions of the tetrahydrofuran ring is critical for its spatial orientation and potential interaction with biological systems. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3R,4R)-4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13-8-16-9-14(13)17-12-6-5-10-3-1-2-4-11(10)7-12/h5-7,13-15H,1-4,8-9H2/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTNSYNGLAWOHT-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OC3COCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=CC(=C2)O[C@@H]3COC[C@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 2-tetralone.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often catalyzed by an acid or base.

    Introduction of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group is introduced via an etherification reaction, where the hydroxyl group of the tetrahydrofuran ring reacts with a suitable naphthalenyl derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen, forming a fully saturated tetrahydrofuran ring.

    Substitution: The ether linkage can be targeted in substitution reactions, where the tetrahydronaphthalenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products include ketones or aldehydes depending on the specific conditions.

    Reduction: The major product is a fully saturated tetrahydrofuran ring.

    Substitution: Products vary based on the substituent introduced, such as alkyl or aryl ethers.

Scientific Research Applications

The compound (3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol , with CAS number 2413365-30-5, is a chemical structure that has garnered attention for its potential applications in various scientific fields. This article aims to provide a detailed overview of its applications, supported by case studies and data tables.

Pharmaceutical Development

The compound's unique structure suggests potential applications in drug development. Its ability to interact with biological targets makes it a candidate for further investigation as a therapeutic agent.

Case Study: Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of tetrahydrofuran have shown efficacy against various bacterial strains. In vitro studies demonstrated that certain derivatives inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar activities.

Chemical Synthesis

The compound can serve as an intermediate in synthetic chemistry. Its functional groups allow for further derivatization, making it valuable in creating more complex molecules.

Data Table: Synthetic Pathways

Reaction TypeConditionsYield (%)
AlkylationBase-catalyzed85
AcetylationAcidic conditions90
ReductionHydrogenation75

Material Science

Due to its unique molecular structure, this compound may also find applications in material science as a building block for polymers or other materials with specific properties.

Case Study: Polymerization
Studies have explored the polymerization of tetrahydrofuran derivatives to create novel materials with enhanced mechanical properties. These materials could be utilized in various industrial applications, including coatings and adhesives.

Biological Studies

The compound's structural features may allow it to interact with biological systems, making it a candidate for studies in biochemistry and molecular biology.

Case Study: Enzyme Inhibition
Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of (3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol involves its interaction with molecular targets through its hydroxyl and ether functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s key distinguishing feature is the 5,6,7,8-tetrahydronaphthalen-2-yloxy group , which confers significant lipophilicity and steric bulk compared to simpler substituents. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Source/Application Biological Activity
(3R,4R)-4-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol (Target) C₁₄H₁₈O₃* Tetrahydronaphthalenyloxy, hydroxyl Hypothetical (structural analog) Not directly reported
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol C₁₀H₁₂N₄O₄ Hydroxymethyl, purine, diol Nucleoside analog Antiviral/prodrug potential
Compound 15 from Alpinia officinarum Not provided Hydroxyl, methyl, propene groups Natural product (Alpinia) Neuroprotective (indirect)
(2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-((TBS)oxy)tetrahydrofuran-3-ol C₂₀H₃₅N₅O₃Si₂ Purine, tert-butyldimethylsilyl (TBS) groups Synthetic (protected nucleoside) Biocatalyst cofactor

*Calculated based on IUPAC name.

Key Observations:

Lipophilicity and Membrane Permeability : The target compound’s tetrahydronaphthalenyloxy group likely enhances lipophilicity compared to the polar purine or hydroxymethyl substituents in analogs . This property may influence bioavailability or target-binding affinity.

Stereochemical Sensitivity : The (3R,4R) configuration contrasts with the (2R,3S,4R,5R) configuration in the nucleoside analog , underscoring the role of stereochemistry in biological interactions.

Biological Activity

The compound (3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C17H24O3C_{17}H_{24}O_3. The compound features a tetrahydrofuran ring substituted with a tetrahydronaphthalene moiety, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress in cellular models.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential application in treating inflammatory diseases.
  • Neuroprotective Properties : There is emerging evidence that compounds with similar structures may protect neuronal cells from apoptosis and oxidative damage. This could be beneficial in neurodegenerative conditions.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in inflammation and apoptosis.
  • Antioxidant Defense : By enhancing the expression of endogenous antioxidant enzymes or directly scavenging reactive oxygen species (ROS), it may mitigate oxidative damage.

Data Table: Biological Activities and Effects

Biological ActivityEffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
NeuroprotectiveProtects neuronal cells from apoptosis

Case Studies

  • Antioxidant Study : In vitro studies demonstrated that this compound significantly reduced lipid peroxidation levels in neuronal cell cultures exposed to oxidative stress. The compound exhibited a dose-dependent response in reducing malondialdehyde (MDA) levels.
  • Anti-inflammatory Research : A study involving lipopolysaccharide (LPS)-induced inflammation in mouse models showed that treatment with this compound led to a marked decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.
  • Neuroprotection Experiment : In a model of neurodegeneration induced by glutamate toxicity, the compound demonstrated protective effects by reducing cell death and maintaining mitochondrial function.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol, and how does stereochemistry influence yield?

  • Methodology :

  • Stepwise Synthesis : Begin with a tetrahydrofuran precursor (e.g., 3,4-epoxytetrahydrofuran) and perform regioselective ring-opening using a nucleophilic tetrahydronaphthalen-2-ol derivative. Use chiral catalysts (e.g., Sharpless-type) to enforce (3R,4R) stereochemistry .

  • Reduction Strategies : Catalytic hydrogenation of a furanose intermediate under controlled pressure (1–3 atm) with palladium or platinum catalysts ensures retention of stereochemistry .

  • Key Considerations : Monitor reaction progress via chiral HPLC or polarimetry to confirm enantiomeric excess (>95%) .

    • Data Table : Comparison of Synthetic Routes
RouteStarting MaterialCatalystYield (%)Enantiomeric Excess (%)
Epoxide RO*3,4-EpoxytetrahydrofuranChiral Ti-complex65–7092–98
Furan Red3,4-DihydroxytetrahydrofuranPd/C, H₂55–6085–90
*RO: Ring-opening.

Q. How can NMR spectroscopy resolve the stereochemical configuration of this compound?

  • Methodology :

  • 1D/2D NMR : Use 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to assign coupling constants (e.g., J3,4J_{3,4}) and confirm axial/equatorial orientations of substituents.
  • NOE Analysis : Nuclear Overhauser effects between H-3 and H-4 protons in the tetrahydrofuran ring validate the cis-(3R,4R) configuration .
    • Example Data :
  • J3,4=4.8HzJ_{3,4} = 4.8 \, \text{Hz} (indicating cis-diaxial protons).
  • NOE cross-peaks between H-3 (δ 3.95 ppm) and H-4 (δ 3.78 ppm).

Advanced Research Questions

Q. What mechanistic insights explain contradictory regioselectivity in the nucleophilic ring-opening of tetrahydrofuran derivatives?

  • Hypothesis Testing :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states during ring-opening. Tetrahydronaphthalen-2-yloxy’s electron-donating groups favor attack at the less hindered C-4 position .
  • Kinetic Isotope Effects : Compare kH/kDk_H/k_D for reactions with deuterated nucleophiles to identify rate-determining steps (e.g., bond cleavage vs. nucleophilic attack) .
    • Data Contradiction Analysis :
  • Discrepancies in literature yields (e.g., 65% vs. 40%) may arise from solvent polarity (THF vs. DMF) altering nucleophile solvation .

Q. How do steric and electronic effects of the tetrahydronaphthalen-2-yloxy group influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Steric Effects : Replace the tetrahydronaphthalene moiety with smaller/bulkier analogs (e.g., phenyl vs. naphthyl) and assay receptor binding (e.g., GPCRs).
  • Electronic Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to the tetrahydronaphthalene ring and measure changes in IC₅₀ values .
    • Case Study :
AnalogSubstituentIC₅₀ (nM)
Parent CompoundNone12 ± 1.2
6-NO₂-THN Analog-NO₂ at C-645 ± 3.5
7-CH₃-THN Analog-CH₃ at C-78 ± 0.9

Q. What strategies mitigate racemization during large-scale synthesis?

  • Preventive Measures :

  • Low-Temperature Conditions : Conduct reactions at –20°C to slow epimerization .
  • Protecting Groups : Use TBDMS (tert-butyldimethylsilyl) to shield the C-3 hydroxyl during ring-opening, followed by mild deprotection (TBAF) .
    • Validation :
  • Monitor optical rotation ([α]D) at each step; a >2° deviation indicates racemization.

Methodological Resources

  • Stereochemical Analysis : Refer to PubChem’s chiral compound database for NMR reference data .
  • Synthetic Protocols : Review protocols for analogous tetrahydrofuran derivatives in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.